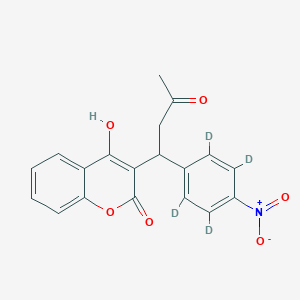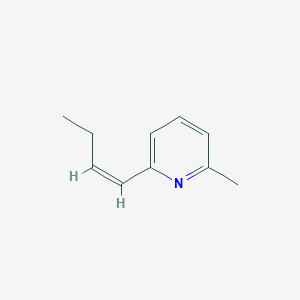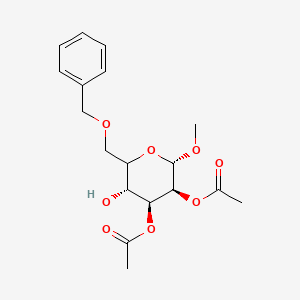![molecular formula C₃₄H₃₉Cl₃O₁₃ B1140578 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III CAS No. 103150-33-0](/img/structure/B1140578.png)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is a chemical compound with the molecular formula C34H39Cl3O13 and a molecular weight of 762.02 . It is a precursor to Paclitaxel, a well-known chemotherapy drug used in the treatment of various cancers . This compound is characterized by its white to off-white solid form and is slightly soluble in chloroform and methanol .
Applications De Recherche Scientifique
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Paclitaxel and other related compounds.
Biology: It serves as a tool for studying the biological pathways and mechanisms involved in cancer treatment.
Medicine: As a precursor to Paclitaxel, it plays a crucial role in the development of chemotherapy drugs.
Industry: It is used in the large-scale production of Paclitaxel for pharmaceutical applications.
Mécanisme D'action
Target of Action
The primary target of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also vital for cell division, forming the mitotic spindle that segregates chromosomes during mitosis .
Mode of Action
This compound, as a precursor to Paclitaxel , shares its mode of action. It binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the dynamic equilibrium of the microtubule network, inhibiting cell division and leading to cell death .
Biochemical Pathways
The compound’s action on microtubules affects multiple biochemical pathways. By inhibiting cell division, it impacts the cell cycle, particularly the mitotic phase. It also influences signal transduction pathways related to cell growth and survival, as the disruption of microtubule dynamics can trigger apoptosis, or programmed cell death .
Pharmacokinetics
It is slightly soluble in chloroform and methanol , suggesting that it may be administered orally or intravenously.
Result of Action
The stabilization of microtubules by this compound leads to the inhibition of cell division, resulting in cell death . This makes the compound a potent antineoplastic agent, useful in the treatment of various cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as its pKa is predicted to be around 12
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves multiple steps. One common method includes the reaction of Baccatin III with 2,2,2-trichloroethyl chloroformate under specific conditions . The reaction typically requires a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The direct product of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III, used in cancer treatment.
Docetaxel: Another chemotherapy drug similar to Paclitaxel but with different pharmacokinetic properties.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a precursor to Paclitaxel. This compound’s ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of multiple chemotherapy drugs .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJVHCBPOLKGHR-WBFAQAOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39Cl3O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)


![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

